![molecular formula C10H9NO2 B15210088 2-Allylbenzo[d]isoxazol-3(2h)-one CAS No. 26384-70-3](/img/structure/B15210088.png)
2-Allylbenzo[d]isoxazol-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and agrochemicals. The structure of this compound consists of a benzene ring fused to an isoxazole ring with an allyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylbenzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from N-hydroximidoyl halides under basic conditions. The reaction proceeds smoothly at room temperature, yielding the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as biphasic electrosynthesis. This method allows for the efficient production of isoxazole derivatives on a large scale, minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-Allylbenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Allylbenzo[d]isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Allylbenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, isoxazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
2-Isoxazol(in)e-3-carboxylates: Derivatives with carboxylate groups.
Sulfamethoxazole: An isoxazole derivative used as an antibiotic.
Uniqueness
2-Allylbenzo[d]isoxazol-3(2H)-one is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
26384-70-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-prop-2-enyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2 |
InChI Key |
YYAZXDJKPLDYTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



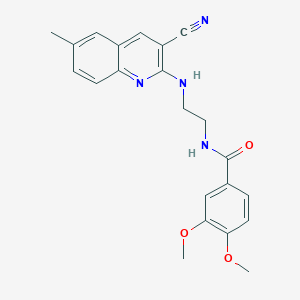
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)

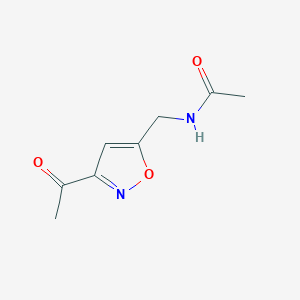
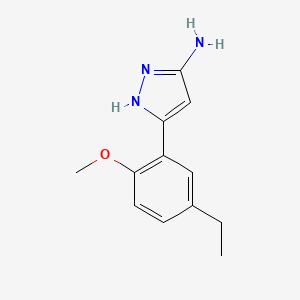
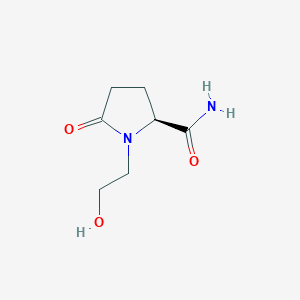

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
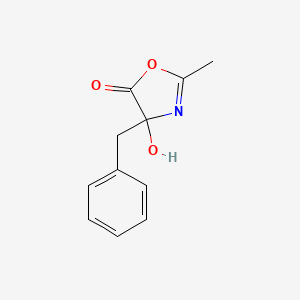
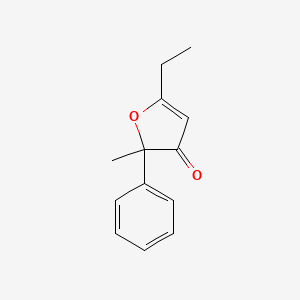
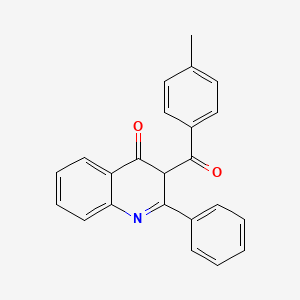
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
